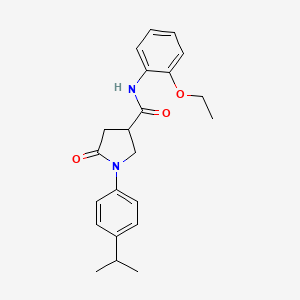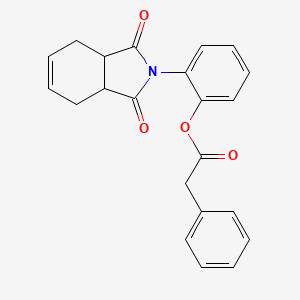
N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a compound of interest in the field of organic chemistry, with potential implications in pharmaceutical sciences and materials research. While direct studies on this compound are scarce, related research on compounds with similar structures can provide insights into its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, nucleophilic substitution, and ester hydrolysis processes. For example, a high-yield synthetic method for compounds structurally similar to the target involves starting from commercially available precursors through nucleophilic substitution reaction and ester hydrolysis, achieving total yields up to 48.8% (Zhou et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of analogous compounds has been performed using techniques like X-ray crystallography, revealing details about their conformation and spatial arrangement. For instance, compounds with a pyrrolidine core often exhibit specific orientations of substituents that can influence their overall molecular geometry and intermolecular interactions (Pedroso et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include acylation, which has been used to introduce acyl groups into pyrrolidine rings, leading to the formation of 3-acyltetramic acids. This process is facilitated by the use of Lewis acids and results in various derivatives with potential pharmacological activities (Jones et al., 1990).
Applications De Recherche Scientifique
Molecular Structure and Crystal Chemistry
The study of N,N'-diphenylisophthalamide and related compounds offers insights into intermolecular interactions within the crystal chemistry of similar structures. These interactions are crucial for understanding the crystalline states and the behavior of compounds like N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Analysis includes single-crystal X-ray diffraction and molecular orbital calculations to elucidate these interactions, which play a significant role in determining the physical and chemical properties of the compound (Malone et al., 1997).
Aromatic Polyamides with Enhanced Stability
The synthesis of new aromatic polyamides incorporating n-alkylphenylimide units fused to the main chain demonstrates the potential for creating materials with enhanced thermal stability and solubility. These properties are due to the thermally stable pendent imido groups and internally plasticizing n-alkyl chains. Such characteristics are pertinent when considering the applications of N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide in materials science, especially for high-performance polymers (Choi & Jung, 2004).
Pharmacological Potential
Research on substituted 1H-1-pyrrolylcarboxamides, including structures related to N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, has shown significant pharmacological interest. The synthesis of these compounds via acyl chlorides and their characterization through various spectroscopic techniques highlight their potential in medicinal chemistry, particularly in the development of new therapeutic agents (Bijev, Prodanova, & Nankov, 2003).
Anti-inflammatory Activity
Synthetic analogs of ibuprofen, involving modifications and condensation with compounds like N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, have demonstrated potent anti-inflammatory activity. These studies involve the synthesis and characterization of these analogs and evaluating their effectiveness through models such as carrageenan-induced rat paw oedema, pointing towards their application in developing new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antimicrobial and Antitubercular Activities
Compounds structurally related to N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide have shown promising antimicrobial and antitubercular activities. Their synthesis, characterization, and the evaluation of their biological activities against various strains demonstrate the potential of these compounds in the development of new antimicrobial and antitubercular therapies. Notably, derivatives like pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives exhibit significant activity, highlighting the importance of structural modifications in enhancing pharmacological properties (Bodige et al., 2019).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-20-8-6-5-7-19(20)23-22(26)17-13-21(25)24(14-17)18-11-9-16(10-12-18)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMKVXPBOSFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)
![5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)

![N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)
![1-(phenylacetyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4007614.png)
![N-1-adamantyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4007621.png)
![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)